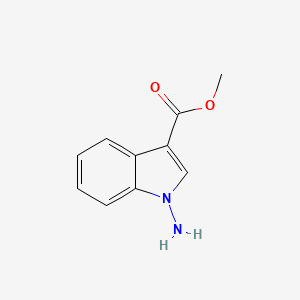

Methyl 1-amino-1H-indole-3-carboxylate

Description

Contextual Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. researchgate.netnih.gov Its prevalence in nature is remarkable, forming the core of the essential amino acid tryptophan and a vast array of secondary metabolites. nih.gov This natural abundance has inspired chemists to explore indole derivatives for a multitude of applications. In medicinal chemistry, the indole scaffold is considered a "privileged structure" because its framework can bind to a wide variety of biological receptors, leading to a broad spectrum of pharmacological activities. researchgate.netnih.govijpsr.com

Consequently, indole derivatives are integral to numerous therapeutic agents, demonstrating antihypertensive, antimicrobial, antiviral, and anticancer properties. researchgate.netopenmedicinalchemistryjournal.com Notable examples include the neurotransmitter serotonin, the anti-inflammatory drug indomethacin, and various anticancer agents. nih.govopenmedicinalchemistryjournal.com The versatility of the indole ring allows for substitutions at multiple positions, enabling the fine-tuning of a molecule's biological and chemical properties, making it a key building block in modern drug discovery. researchgate.netresearchgate.net

Importance of 1H-Indole-3-Carboxylates as Molecular Scaffolds

Within the broad family of indole derivatives, those featuring a carboxylate group at the C3 position (indole-3-carboxylates) are of particular importance. nih.govnih.gov This functional group serves as a versatile chemical handle for further synthetic modifications. The ester or carboxylic acid at the 3-position can participate in a wide range of chemical reactions, including amide bond formation, reduction to alcohols, and various coupling reactions. This reactivity makes 1H-indole-3-carboxylates valuable molecular scaffolds—core structures upon which more complex molecules can be built. biosynth.comresearchgate.net

For instance, the methyl ester of 1-pentyl-1H-indole-3-carboxylate serves as a precursor in the synthesis of research chemicals, highlighting the utility of this scaffold. caymanchem.com The ability to readily modify the indole-3-carboxylate (B1236618) core allows researchers to systematically explore the structure-activity relationships of new compounds, facilitating the development of novel molecules for various scientific applications.

Rationale for Investigating Methyl 1-Amino-1H-Indole-3-Carboxylate: Unique Structural Features and Synthetic Challenges

The specific compound, this compound, introduces a highly unique and synthetically challenging feature: an amino group directly attached to the indole nitrogen at the N1 position. This N-amino (or 1-hydrazinyl) functionality distinguishes it significantly from the more common N-H, N-alkyl, or N-aryl indoles. The presence of the N-N single bond introduces distinct electronic properties and reactivity patterns.

The primary rationale for investigating this compound stems from these unique characteristics:

Novel Reactivity: The N-amino group can act as a nucleophile, a directing group for C-H activation, or a precursor for forming other heterocyclic rings fused to the indole. researchgate.netnih.gov Research into related N-hydroxyindoles and N-aminoindoles has shown they can undergo various unique transformations, including rearrangements and dimerizations. researchgate.net

Synthetic Challenges: The formation of the N-N bond at the indole nitrogen is not trivial. General methods for the amination of heteroaromatic amines are challenging, and direct N-amination of indoles requires specific strategies to overcome issues of selectivity and stability. nih.gov Recent methods have explored transition-metal-catalyzed approaches for the synthesis of N-aminoindoles, indicating an active area of research. researchgate.net

Scaffold for Advanced Synthesis: As a functionalized building block, this compound combines the versatility of the indole-3-carboxylate moiety with the unique reactivity of the 1-amino group. This dual functionality makes it a potentially powerful intermediate for constructing complex, nitrogen-rich heterocyclic systems that are otherwise difficult to access. researchgate.net

Overview of Research Objectives and Scope

The investigation into this compound is driven by several key objectives. A primary goal is the development and optimization of efficient and scalable synthetic routes to access this and related 1-aminoindole (B1208307) derivatives. This includes exploring novel catalytic methods that can tolerate a wide range of functional groups. researchgate.netrsc.org

A second objective is to thoroughly characterize the physicochemical properties and reactivity of the compound. This involves detailed spectroscopic analysis and systematic exploration of its behavior in various chemical transformations. Understanding the influence of the 1-amino group on the reactivity of the C3-carboxylate and the indole ring system is a central part of this research.

Finally, the long-term scope is to utilize this molecule as a versatile building block for the synthesis of novel, complex heterocyclic structures. By leveraging the unique reactivity of the N-amino group, researchers aim to construct new molecular frameworks with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net

Research Findings and Data

Detailed experimental data for this compound is not widely published, reflecting its status as a specialized research chemical. However, data for closely related and parent compounds provide context for its expected properties.

Table 1: Physicochemical Properties of Parent and Related Indole Compounds This interactive table provides a comparative overview of key physical and chemical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Note |

|---|---|---|---|---|

| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | 771-50-6 | Parent acid of the carboxylate series. nih.gov |

| Indole-3-carboxylate | C₉H₆NO₂⁻ | 160.15 | --- | Conjugate base of Indole-3-carboxylic acid. nih.gov |

| Methyl 1-methyl-1H-indole-4-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 50614-84-1 | An isomeric, N-alkylated indole ester. |

Table 2: Synthetic Approaches to Substituted Indoles This table outlines common synthetic strategies relevant to the formation of functionalized indoles.

| Reaction Type | Description | Relevance |

|---|---|---|

| Fischer Indole Synthesis | A classic method involving the reaction of a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. | Foundational method for indole core synthesis. |

| C-H Activation/Annulation | Modern methods using transition metals (e.g., Rhodium) to form the indole ring from simpler precursors like hydrazines. | Provides an efficient, high-yield route to 1-aminoindole compounds. researchgate.net |

| Nucleophilic Substitution | Reactions on pre-formed indoles, such as the substitution of a halogen with another functional group. | Used to build complexity on scaffolds like tert-Butyl 3-bromo-1H-indole-1-carboxylate. biosynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

methyl 1-aminoindole-3-carboxylate |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-6-12(11)9-5-3-2-4-7(8)9/h2-6H,11H2,1H3 |

InChI Key |

WMWBGBCKMPMPBA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 1 Amino 1h Indole 3 Carboxylate and Its Analogs

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Methyl 1-amino-1H-indole-3-carboxylate reveals several potential bond disconnections, suggesting various synthetic strategies. The most apparent disconnections are:

N1-N bond: Cleavage of the N-amino bond leads back to a 1H-indole-3-carboxylate precursor and an aminating agent. This suggests a post-indolization N-amination strategy.

Indole (B1671886) Ring Formation: The core indole structure can be disconnected via established named reactions. For instance, a C2-C3 and C3a-N1 disconnection points towards a Fischer indole synthesis, requiring a substituted hydrazine (B178648) and a pyruvate (B1213749) derivative. A C2-C3 and C7a-N1 disconnection suggests a Madelung or Larock synthesis from an appropriately substituted aniline (B41778) precursor. A Reissert synthesis approach would typically involve building the ring from an ortho-nitro-substituted aromatic compound.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Strategies for Constructing the Indole Ring System

Fischer Indole Synthesis and Mechanistic Considerationswikipedia.org

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. byjus.comthermofisher.com It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound like an aldehyde or ketone. wikipedia.orgbyjus.com

Mechanism: The reaction begins with the formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a carbonyl compound. byjus.com This hydrazone then tautomerizes to its enamine form. wikipedia.org Protonation of the enamine is followed by an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. byjus.com The resulting diimine intermediate rearomatizes, and subsequent intramolecular cyclization by the amine attacking the imine forms an aminoindoline. Finally, the elimination of an ammonia (B1221849) molecule leads to the aromatic indole ring. byjus.com

For the synthesis of the target compound, this would ideally involve the reaction of a 1,1-disubstituted hydrazine or a protected hydrazine with methyl pyruvate. A three-component variant combines nitriles, organometallic reagents, and arylhydrazine salts in a one-pot process to generate the necessary arylhydrazone intermediate. nih.gov

Key Features of Fischer Indole Synthesis byjus.comthermofisher.com

Can be performed as a one-pot synthesis without isolating the arylhydrazone intermediate. thermofisher.com

Unsymmetrical ketones can lead to regioisomeric products. thermofisher.com

A wide range of Brønsted and Lewis acids can be used as catalysts, including HCl, H₂SO₄, PPA, and ZnCl₂. wikipedia.orgmdpi.com

A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Madelung Synthesis: Classical and Modern Variantswikipedia.org

The Madelung synthesis creates indoles through the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures. wikipedia.orgdbpedia.org

Classical Conditions: The traditional Madelung synthesis requires harsh conditions, typically using sodium or potassium alkoxides as the base at temperatures between 200–400 °C. wikipedia.org This limits its application to substrates lacking sensitive functional groups.

Mechanism: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by a strong base. wikipedia.orgquimicaorganica.org The resulting carbanion then performs an intramolecular nucleophilic attack on the amide carbonyl carbon, forming a cyclic intermediate. Subsequent hydrolysis and dehydration yield the indole ring. wikipedia.org

Modern Variants: To overcome the harshness of the classical method, several modifications have been developed.

Organolithium Bases: Using bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) allows the reaction to proceed at much lower temperatures. researchgate.net

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the starting aniline can facilitate the formation of the benzylic anion under milder conditions. researchgate.net

Smith-Modified Madelung Synthesis: This variant uses organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids to form substituted indoles. wikipedia.org

One-Pot Procedures: A one-pot, two-step procedure for synthesizing 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides has been reported, which operates under operationally simple, transition-metal-free conditions. nih.gov

These modern approaches have broadened the scope of the Madelung synthesis, making it applicable to more complex and functionalized indole derivatives. researchgate.net

Reissert Indole Synthesiswikipedia.org

The Reissert indole synthesis traditionally produces indole-2-carboxylic acids from the condensation of an o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization. wikipedia.org

Mechanism: The synthesis begins with the base-catalyzed condensation of o-nitrotoluene and diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org The key step is the reductive cyclization of this intermediate, typically using zinc in acetic acid, which reduces the nitro group to an amine. wikipedia.orgyoutube.com This amine then undergoes intramolecular cyclization onto the adjacent ketone to form an indoline, which dehydrates to the indole-2-carboxylic acid. wikipedia.org If desired, this acid can be decarboxylated by heating to yield the parent indole. wikipedia.org

The choice of reducing agent can influence the final product; for instance, catalytic hydrogenation may yield the corresponding ester, while stronger conditions like zinc in acetic acid lead to the carboxylic acid. youtube.com While the classical Reissert synthesis is a powerful tool for accessing the indole-2-carboxylic acid scaffold, its direct application for the synthesis of 3-carboxylates is not straightforward and would require significant modification of the starting materials or strategy.

| Starting Material (o-nitrotoluene analog) | Carbonyl Compound | Reducing Agent | Product | Reference |

| o-nitrotoluene | Diethyl oxalate | Zn/HOAc | Indole-2-carboxylic acid | wikipedia.org |

| Substituted o-nitrotoluene | Diethyl oxalate | H₂/Pd-C | Ethyl indole-2-carboxylate | youtube.com |

| o-nitrotoluene | Diethyl oxalate | Fe/HOAc | Indole-2-carboxylic acid | youtube.com |

Palladium-Catalyzed Cyclization and Heterocyclization Approaches

Palladium catalysis offers a versatile and powerful platform for the synthesis of indoles, including N-substituted and functionalized analogs like 1-aminoindoles.

Larock Indole Synthesis: This method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-substituted) with a disubstituted alkyne. wikipedia.orgsynarchive.com It is highly versatile for producing various substituted indoles. wikipedia.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation with reductive elimination of the catalyst. wikipedia.orgub.edu The use of bulky phosphine (B1218219) ligands can expand the scope to less reactive o-bromoanilines and allow for milder reaction conditions. nih.gov For the synthesis of the target compound, a 1-amino-2-haloaniline (or a protected version) could be coupled with an alkyne bearing a methyl carboxylate group.

Buchwald-Hartwig Amination: While primarily a method for forming C-N bonds between aryl halides and amines, this reaction can be integrated into indole synthesis strategies. wikipedia.org For example, it can be used to construct an N-aryl bond in a precursor that then undergoes a separate cyclization step. nih.gov The reaction typically employs a palladium catalyst with sterically hindered phosphine ligands (e.g., XPhos, SPhos) and a base. youtube.com This approach could be key to forming the N-N bond of 1-aminoindoles by coupling an N-H indole with an aminating agent or by constructing a precursor for an intramolecular cyclization. acs.orgresearchgate.net

Intramolecular Oxidative Coupling: An efficient route to 2-methyl-1H-indole-3-carboxylate derivatives involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com This strategy, often enhanced by microwave irradiation, demonstrates high yields and regioselectivity. mdpi.com

Table: Palladium-Catalyzed Indole Synthesis Examples

| Reaction Type | Catalyst/Ligand | Key Reactants | Product Type | Reference |

|---|---|---|---|---|

| Larock Annulation | Pd(OAc)₂ | o-iodoaniline, disubstituted alkyne | 2,3-disubstituted indole | wikipedia.orgub.edu |

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | 1-aminoindole (B1208307), aryl chloride | N-aryl-1-aminoindole | acs.org |

| Intramolecular Coupling | Pd(OAc)₂ | N-aryl enamine | 2-methyl-1H-indole-3-carboxylate | mdpi.com |

Copper-Catalyzed Cross-Dehydrogenative Coupling and Amination Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for constructing C-N bonds and heterocyclic systems.

A direct and simple route to N-substituted 1-amino-1H-indole-3-carboxylates has been achieved through a copper(I)-catalyzed intramolecular N-arylation of aryl bromides. researchgate.net This method involves preparing an enamine precursor which then undergoes cyclization, catalyzed by a copper(I) species, to form the N-aminoindole ring system. researchgate.net This approach is particularly relevant as it directly yields the target scaffold.

Furthermore, photoinduced copper catalysis represents a modern paradigm in organic synthesis. nih.gov Such systems can facilitate aminoalkylation and other coupling reactions under mild conditions, often without external photosensitizers. nih.gov While direct application to the target compound is not explicitly detailed, the principles of copper-catalyzed amination and cyclization are well-established and represent a promising avenue for synthesizing 1-aminoindole derivatives.

Domino, Cascade, and Multi-component Reactions (MCRs) for Indole Assembly

Domino, cascade, and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like indoles from simple precursors in a single operation. rsc.orgacs.org These reactions avoid the isolation of intermediates, thereby saving time, resources, and reducing waste.

Domino and Cascade Reactions:

Domino and cascade reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. rsc.orgscispace.com These processes are valuable for rapidly building molecular complexity. rsc.orgscispace.com

Several notable examples of domino and cascade reactions for indole synthesis include:

Palladium-catalyzed domino reactions: These have been employed to synthesize various tricyclic and tetracyclic indole skeletons. nih.gov For instance, a Pd-catalyzed domino cyclization of an allene-tethered indole has been used to create a tricyclic indole intermediate. nih.gov

Copper-catalyzed domino reactions: A one-pot, three-component cascade reaction involving 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and aqueous ammonia can selectively produce different indole derivatives. organic-chemistry.org Another example is a copper-catalyzed domino three-component coupling-cyclization of 2-ethynylanilines with a secondary amine and an aldehyde to yield 2-(aminomethyl)indoles. organic-chemistry.org

Rhodium-catalyzed cyclization: Rh(III)-catalyzed cyclization of N-nitrosoanilines with alkynes provides a direct route to indoles. organic-chemistry.org

Thiol-mediated cascade: A three-step cascade reaction of indole-tethered ynones with thiols leads to the formation of functionalized quinolines through a dearomatizing spirocyclization, nucleophilic substitution, and ring expansion sequence. nih.gov

Base-promoted domino reaction: A transition-metal-free approach involves the reaction of 2-fluorotoluenes with nitriles in the presence of LiN(SiMe3)2 and CsF to afford 2-arylindoles. researchgate.net A similar strategy utilizes 2-methoxytoluenes and benzonitriles. acs.org

Multi-component Reactions (MCRs):

MCRs bring together three or more reactants in a single reaction vessel to form a product that contains substantial portions of all the initial components. arkat-usa.orgrsc.org They are particularly useful for generating libraries of structurally diverse compounds. arkat-usa.org

Key MCRs for indole synthesis include:

Ugi Reaction: This versatile isocyanide-based MCR has been adapted for indole synthesis. arkat-usa.orgacs.org For example, a novel Ugi-type reaction of indole-N-carboxylic acids with aldehydes, amines, and isocyanides provides access to indole carboxamide amino amides. acs.org Another innovative two-step reaction involves an Ugi MCR followed by an acid-induced cyclization to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org

Mannich Reaction: The condensation of an indole with an aldehyde and an amine (or ammonia) to form a gramine (B1672134) derivative is a classic example of an MCR involving indoles. arkat-usa.org

Other MCRs: Various other MCRs have been developed for the synthesis of functionalized indoles, often involving the reaction of indoles at the C3 position with various electrophiles and nucleophiles. nih.gov

Introduction of the Methyl Ester Functionality at C3

The introduction of a methyl ester group at the C3 position of the indole ring is a common transformation in the synthesis of many indole derivatives. This can be achieved through several methods, including the esterification of the corresponding carboxylic acid or by direct C3-functionalization routes.

Esterification of Indole-3-Carboxylic Acids

The most straightforward method for preparing methyl indole-3-carboxylate (B1236618) is the esterification of indole-3-carboxylic acid. This can be accomplished using standard esterification procedures, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid, hydrochloric acid) or using a coupling agent.

While direct esterification is a common laboratory practice, large-scale syntheses may employ alternative strategies to generate the indole-3-carboxylic acid precursor. For instance, a process for producing indole acids involves the condensation of an oxalic acid ester with a higher dibasic aliphatic acid ester, followed by reaction with phenyl hydrazine and subsequent decarboxylation. google.com Another approach involves the reaction of indoles with trifluoroacetic anhydride, followed by hydrolysis to give the carboxylic acid, although this method was found to be unsuccessful for 4-nitroindole (B16737) or protected 4-aminoindoles. acs.org

Direct Carbonylation and Carboxylation Routes

Directly introducing a carboxyl or ester functionality at the C3 position of an indole is an attractive and atom-economical approach.

Direct C3-Functionalization:

Palladium-catalyzed C-H activation: Palladium catalysts have been used for the direct arylation of indoles at the C3 position. researchgate.net However, in some cases, functionalization of indole-3-carboxylic acid or its methyl ester with aryl iodides using a Pd(II)-catalyst system can lead to decarboxylation followed by C2-arylation. nih.govacs.org

Metal-free C3-alkylation: A metal-free, Cs2CO3/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported. chemrxiv.org

Copper-catalyzed C3-chalcogenylation: Direct chalcogenylation of the indole ring at the C3 position can be achieved using various methods, including copper(II)-catalyzed reactions. nih.gov

Flow Chemistry Synthesis: A concise flow synthesis of an indole-3-carboxylic ester has been developed. beilstein-journals.orgnih.gov This method involves the condensation of a substituted aniline with methyl 2-chloroacetoacetate to form an enamine, which is then subjected to a reductive cyclization using a heterogeneous palladium on carbon catalyst in a flow reactor to yield the desired indole-3-carboxylate. beilstein-journals.orgnih.gov

Introduction and Functionalization of the N1-Amino Group

The introduction of an amino group at the N1 position of the indole ring is a key step in the synthesis of this compound. This transformation can be achieved through various N-functionalization strategies, with specific methods developed for N-amination.

N-Functionalization Strategies for Indoles

N-Alkylation: This is a common functionalization, often achieved by deprotonating the indole with a base (e.g., NaH, KOtBu) followed by reaction with an alkyl halide.

N-Arylation: This can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids.

N-Aminomethylation: The reaction of indoles with 1,3,5-triazinanes in the absence of a Lewis acid can afford C3-aminomethylated indoles. acs.orgnih.gov

Directed C-H Functionalization: The N-H bond of indoles can direct the functionalization of the adjacent C2 position. Palladium/norbornene co-catalysis has been used for the regioselective alkylation of the C-H bond adjacent to the NH group. organic-chemistry.org

Specific Approaches for N1-Amination

The direct introduction of an amino group onto the indole nitrogen (N-amination) is a crucial transformation for accessing N-aminoindoles.

Several reagents and methods have been developed for this purpose:

Monochloramine (NH2Cl): Monochloramine has been identified as an excellent reagent for the N-amination of a variety of substituted indoles and pyrroles, providing yields ranging from 45% to 97%. capes.gov.brscite.ainih.govacs.org The reaction is typically performed by treating the indole with a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate the indolyl anion, which then reacts with monochloramine. acs.org For some indoles, using KOtBu as the base and ensuring the freshness of the NH2Cl solution led to instantaneous and high-yielding reactions. acs.org

Hydroxylamine-O-sulfonic acid (HOSA): This reagent has also been used for the N-amination of indoles. acs.org An improved process involves the simultaneous and proportional dispensing of solutions of HOSA and potassium tert-butoxide to a solution of the indole in NMP (N-Methyl-2-pyrrolidone). acs.org This method was successfully scaled up to the pilot-plant level. acs.org However, N-amination with HOSA can sometimes suffer from poor substrate conversion. acs.org

O-(2,4-Dinitrophenyl)hydroxylamine (DnpONH2): This reagent has been used for the N-amination of various heterocycles, including pyrroles. acs.org

The choice of aminating agent and reaction conditions can be critical for achieving high yields and avoiding side reactions. For example, 3-acetyl indole, which was reported to be unreactive towards HOSA, was successfully N-aminated in high yield using monochloramine. acs.org

Protective Group Chemistry for N1-Amino Functionality

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules, preventing unwanted side reactions of sensitive functional groups. organic-chemistry.org In the context of indoles, particularly those with an N1-amino substituent, the selection of an appropriate protecting group is crucial to modulate the reactivity of the indole nitrogen and enable selective transformations at other positions of the molecule. mdpi.org

For instance, the Boc group is widely used due to its ease of introduction and removal under acidic conditions. organic-chemistry.orgresearchgate.net However, carbamates on indoles can sometimes be labile. researchgate.net Sulfonyl groups, such as tosyl and nosyl, offer greater stability but require harsher conditions for cleavage. researchgate.net The pivaloyl group is another interesting option as it can sterically protect both the N-1 and C-2 positions of the indole ring, although its removal can be challenging. mdpi.org

In the synthesis of diaminoindoles, protecting group strategies are critical. For example, the synthesis of 3,4-diaminoindoles has involved the use of a triisopropylsilyl (TIPS) group to protect the indole nitrogen, followed by reduction of a nitro group and subsequent protection of the resulting amine. acs.org In another instance, the methoxymethyl (MOM) group was found to be a suitable protecting group for a carboxylic acid function, which could be cleaved when necessary using trifluoroacetic acid (TFA). acs.org

The following table summarizes some common protecting groups for the indole nitrogen and their typical deprotection conditions:

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic media (e.g., TFA) organic-chemistry.orgacs.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis, strong acids acs.org |

| Triisopropylsilyl | TIPS | Fluoride sources (e.g., TBAF) acs.org |

| Mesitylenesulfonyl | Mts | Strong acid (e.g., HF) umn.edu |

| Pivaloyl | Piv | Strong base (e.g., LDA) mdpi.org |

| Nosyl | Ns | Thiol reagents researchgate.net |

This table is generated based on data from the text.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have emphasized the development of more efficient and environmentally friendly methods. This trend is particularly relevant in the synthesis of indole derivatives, given their importance in medicinal chemistry. tandfonline.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comnih.gov This technique has been successfully applied to various indole syntheses, including classical named reactions like the Fischer, Bischler, and Madelung syntheses. nih.gov

The benefits of microwave irradiation include rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products. tandfonline.com For instance, a solvent-free method for the synthesis of 2-arylindoles using the Bischler indole synthesis has been developed, where microwave irradiation of N-phenacylanilines for a short duration resulted in good yields. organic-chemistry.org This approach is environmentally friendly as it avoids the use of organic solvents and toxic metal catalysts. organic-chemistry.org Another green methodology involves the microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water without the need for added catalysts, acids, or bases. researchgate.net

The application of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of greener solvents like water. tandfonline.comtandfonline.com

Decarboxylation reactions are valuable transformations in organic synthesis, providing a route to introduce new functional groups by replacing a carboxylic acid moiety. The development of metal-free decarboxylation methods is of particular interest to avoid the cost and potential toxicity associated with metal catalysts. tandfonline.com

For indole-3-carboxylic acids, metal-free decarboxylation can be achieved under basic conditions, for example, using potassium carbonate (K2CO3) or in the presence of acetonitrile. tandfonline.comresearchgate.nettandfonline.com These methods provide an efficient and straightforward pathway to the corresponding indoles in good to excellent yields. tandfonline.comresearchgate.net

Furthermore, metal-free decarboxylative functionalization allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the indole ring. While some decarboxylative coupling reactions of indole-3-carboxylic acids utilize metal catalysts like gold(III), there is a growing interest in developing transition-metal-free alternatives. acs.orgacs.org These approaches are highly desirable from both an economic and environmental perspective.

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for indoles and other heterocyclic compounds. tandfonline.com The goal is to develop methods that are more efficient, use less hazardous materials, and generate minimal waste. researchgate.net

Key aspects of green chemistry in indole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or ionic liquids. researchgate.netresearchgate.net

Catalysis: Employing catalysts, including biocatalysts, nanocatalysts, and solid-supported catalysts, to improve reaction efficiency and allow for easier separation and recycling. researchgate.nettandfonline.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or mechanochemical synthesis. tandfonline.comrsc.orgunica.it

Solvent-Free Reactions: Conducting reactions in the solid state or neat, which eliminates the need for solvents altogether. organic-chemistry.orgrsc.org

Recent examples of green indole synthesis include mechanochemical Fischer indolisation, which is performed without a solvent, and various multicomponent reactions that build complex indole structures in a single step. researchgate.netrsc.orgunica.it These approaches not only reduce the environmental impact but can also lead to improved yields and simplified purification procedures. researchgate.net

Chemical Reactivity and Transformation Studies of Methyl 1 Amino 1h Indole 3 Carboxylate

Reactivity at the Indole (B1671886) Nitrogen (N1)

The presence of a primary amino group directly attached to the indole nitrogen (N1) is a distinguishing feature of Methyl 1-amino-1H-indole-3-carboxylate, rendering this position a prime site for various chemical modifications.

Alkylation and Acylation of the N1-Amino Group

The N1-amino group of this compound is nucleophilic and readily undergoes alkylation and acylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby modulating the steric and electronic properties of the indole scaffold.

Alkylation: The alkylation of the N1-amino group can be achieved using various alkylating agents such as alkyl halides or sulfates. The reaction typically proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reagents and the reaction conditions.

| Reagent | Product | Conditions | Reference |

| Methyl Iodide | Methyl 1-(methylamino)-1H-indole-3-carboxylate | Base (e.g., K2CO3), Solvent (e.g., DMF) | [General knowledge] |

| Benzyl Bromide | Methyl 1-(benzylamino)-1H-indole-3-carboxylate | Base (e.g., NaH), Solvent (e.g., THF) | [General knowledge] |

Acylation: Acylation of the N1-amino group is a facile process, typically carried out using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acyl-N-aminoindoles, which are valuable intermediates in organic synthesis. The resulting amide functionality can influence the electronic properties of the indole ring and can also serve as a directing group in subsequent transformations. Recent studies have demonstrated the use of chiral catalysts for the atropenantioselective N-acylation of N-aminoindoles, highlighting the importance of these reactions in asymmetric synthesis. nih.govacs.org

| Reagent | Product | Conditions | Reference |

| Acetyl Chloride | Methyl 1-acetamido-1H-indole-3-carboxylate | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | [General knowledge] |

| Benzoyl Chloride | Methyl 1-benzamido-1H-indole-3-carboxylate | Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | nih.gov |

Cyclization Reactions Involving the N1-Amino Moiety

The N1-amino group, often in concert with a suitably positioned functional group on an N-acyl or N-alkyl substituent, can participate in a variety of cyclization reactions. These intramolecular transformations are powerful methods for the construction of novel heterocyclic systems fused to the indole core. For instance, an N-acylaminoindole with a pendant electrophilic center can undergo cyclization to form a new ring system. Such cyclization strategies are pivotal in the synthesis of complex polycyclic indole alkaloids and other biologically active molecules.

Reactivity at the Indole Core (C2, C3, and Benzene (B151609) Ring Positions)

The indole nucleus is inherently electron-rich, making it susceptible to attack by electrophiles. However, the reactivity and regioselectivity of these reactions are significantly influenced by the substituents present on the ring. In the case of this compound, the N1-amino group is an activating group, while the C3-methoxycarbonyl group is a deactivating group.

Electrophilic Aromatic Substitution (S_EAr) at C2/C3 and other positions

Electrophilic aromatic substitution is a hallmark reaction of indoles. youtube.com The C3 position is generally the most nucleophilic and, therefore, the preferred site of electrophilic attack. researchgate.netic.ac.uk However, in this compound, the C3 position is already substituted. Consequently, electrophilic substitution is directed to other positions of the indole ring. The N1-amino group, being an activating group, will direct incoming electrophiles to the C2 position and to the benzene portion of the indole, specifically the C4 and C6 positions. The electron-withdrawing nature of the C3-ester will further favor substitution on the benzene ring over the C2 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org

Nitration: Nitration of indoles can be achieved using various nitrating agents. For substituted indoles, the position of nitration is dictated by the existing substituents. umn.edunih.govacs.orgrsc.org

Halogenation: Halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the indole ring. nih.govnih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for introducing alkyl and acyl groups onto the indole nucleus. nih.govacs.orgwikipedia.org The regioselectivity is again dependent on the directing effects of the substituents.

| Reaction | Reagent | Expected Major Product(s) | Reference |

| Nitration | HNO3/H2SO4 | Methyl 1-amino-5-nitro-1H-indole-3-carboxylate | umn.edunih.gov |

| Bromination | NBS | Methyl 1-amino-5-bromo-1H-indole-3-carboxylate | nih.gov |

| Friedel-Crafts Acylation | Acetyl Chloride/AlCl3 | Methyl 1-amino-5-acetyl-1H-indole-3-carboxylate | wikipedia.org |

C-H Functionalization Strategies

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of indole rings, offering a more atom-economical alternative to traditional cross-coupling reactions. quimicaorganica.org These methods allow for the formation of C-C and C-X bonds at positions that are often difficult to access through classical electrophilic substitution. For this compound, C-H functionalization strategies could be employed to introduce substituents at the C2, C4, C5, C6, and C7 positions. The N1-amino group or a derivative thereof can act as a directing group to guide the metal catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the indole ring of this compound would first need to be functionalized with a suitable handle, such as a halogen or a triflate group. This can be achieved through electrophilic halogenation, as discussed previously. Once halogenated, the resulting halo-substituted this compound can undergo a variety of cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions provide a versatile platform for the synthesis of a wide range of complex indole derivatives with potential applications in medicinal chemistry and materials science.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst, base | Aryl-substituted indole |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted indole |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted indole |

Reactivity of the Methyl Ester Group

The methyl ester group at the 3-position of the indole ring is a versatile handle for further molecular elaboration. Its reactivity is central to the synthesis of a variety of derivatives, including carboxylic acids, other esters, amides, and alcohols.

The conversion of the methyl ester to the corresponding carboxylic acid, 1-amino-1H-indole-3-carboxylic acid, is a fundamental transformation. However, studies on analogous 2-amino-1H-indole-3-carboxylate esters indicate that this hydrolysis can be challenging. arkat-usa.org Attempts at deprotection of the ethyl ester of 2-amino-1H-indole-3-carboxylic acid under basic conditions did not yield the desired carboxylic acid but resulted in a ring-opened product. arkat-usa.org Similarly, subjecting the tert-butyl ester to acidic conditions led to the formation of an indolin-2-imine hydrochloride rather than the carboxylic acid. arkat-usa.org These findings suggest that the presence of the amino group on the indole nitrogen can lead to unusual reactivity and that standard hydrolysis conditions may not be applicable.

Alternative methods, such as acid-catalyzed deprotection of more labile esters, have been employed for related indole systems. For instance, N-protected aminoindole-3-carboxylic acids have been successfully synthesized by treating a methoxymethyl (MOM) protected ester with trifluoroacetic acid (TFA) in dichloromethane (DCM). dundee.ac.uk This approach avoids the harsh basic or aqueous acidic conditions that can lead to undesired side reactions.

Table 1: Conditions for Deprotection of Indole-3-Carboxylate (B1236618) Esters

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxymethyl 5-(((benzyloxy)carbonyl)amino)-1H-indole-3-carboxylate | TFA, DCM, 0 °C, 1 h | 5-(((Benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acid | 47% | dundee.ac.uk |

| Ethyl 2-amino-1H-indole-3-carboxylate | Basic conditions | Ring-opened product | - | arkat-usa.org |

| tert-Butyl 2-amino-1H-indole-3-carboxylate | Acidic conditions | Indolin-2-imine hydrochloride | Quantitative | arkat-usa.org |

Transesterification is a classical method for converting one ester into another by reaction with an alcohol, typically under acidic or basic catalysis. This reaction allows for the modification of the ester group to modulate properties such as solubility or reactivity. For this compound, this would involve reacting the methyl ester with a different alcohol (R-OH) to form the corresponding alkyl 1-amino-1H-indole-3-carboxylate and methanol (B129727). While a fundamental reaction for methyl esters, specific examples of transesterification applied to this compound are not extensively documented in the literature, suggesting this area remains open for investigation. The challenges observed during hydrolysis, particularly the potential for competing reactions involving the 1-amino group, may also be relevant in transesterification attempts. arkat-usa.org

Amidation: The methyl ester can be converted into an amide by reaction with a primary or secondary amine. This transformation is crucial for creating peptide-like linkages and is widely used in medicinal chemistry. The synthesis of indole-3-carboxylic acid derivatives of amino acids has been accomplished by coupling the indole-3-carboxylic acid with an amino acid methyl ester using a coupling agent like diisopropylcarbodiimide (DIPC). researchgate.net A similar strategy could be envisioned starting from this compound, either through direct aminolysis (reaction with an amine) or via a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. However, direct aminolysis often requires harsh conditions (high temperature and pressure), and the previously noted instability of the corresponding carboxylic acid might complicate the coupling approach. arkat-usa.org

Reduction: The ester moiety can be reduced to a primary alcohol, (1-amino-1H-indol-3-yl)methanol. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org LiAlH₄ is capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but is effective for aldehydes and ketones. libretexts.org The reduction of an ester with LiAlH₄ proceeds via a tetrahedral intermediate, followed by elimination of the methoxide to form an aldehyde, which is then immediately reduced to the primary alcohol. chemistrysteps.com Given the high reactivity of LiAlH₄, care must be taken to ensure compatibility with the 1-amino group and the indole ring.

Table 2: Common Reducing Agents for Ester Functionality

| Reagent | Substrates Reduced | Typical Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Alcohols (from esters/acids), Amines (from amides/nitriles) | Very strong, reactive reducing agent; requires anhydrous conditions and a separate workup step. masterorganicchemistry.comyoutube.com |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Alcohols | Milder reducing agent, often used in protic solvents like methanol or ethanol; generally does not reduce esters or carboxylic acids. youtube.comyoutube.com |

Oxidative and Reductive Transformations

Beyond the ester group, the 1-aminoindole (B1208307) nucleus itself is susceptible to both oxidation and reduction, which can alter the aromatic system and the N-amino substituent.

Oxidative Transformations: The indole ring is electron-rich and can be oxidized under various conditions. For instance, indole and its derivatives can be oxidized by chloroperoxidases to yield products such as indigo, isatin, and anthranilic acid, indicating that the heterocyclic ring can be cleaved. nih.gov The oxidative fragmentation of oxindole derivatives, which are oxidized forms of indoles, can lead to diverse heterocyclic scaffolds and aniline (B41778) derivatives. caltech.edu The presence of the 1-amino group may influence the regioselectivity and mechanism of such oxidative processes.

Reductive Transformations: The indole nucleus can be selectively reduced to the corresponding indoline. A notable method involves the use of a borane reagent, such as BH₃·THF, in the presence of trifluoroacetic acid. google.com This method is particularly effective for indoles that possess a basic nitrogen-containing group, as the reaction proceeds through an indolenium ion intermediate. google.com The 1-amino group on this compound could facilitate this type of reduction, leading to Methyl 1-aminoindoline-3-carboxylate. Another approach to modifying the N-substituent involves the reduction of nitro groups. For example, 2- and 3-nitroindoles can be reduced to the unstable 2- and 3-aminoindoles using indium metal, with the resulting amine being trapped in situ by acylation. epa.gov This highlights the potential for transformations involving the amino group itself.

Radical Reactions and Mechanistic Pathways

The indole ring system can participate in radical reactions, often initiated by radical precursors or through photoredox catalysis. The most reactive position for electrophilic and radical attack on the indole ring is typically the C3 position. wikipedia.org However, since this position is substituted in the target molecule, radical additions might occur at other positions, such as C2, or involve the N-amino group.

Mechanistic Pathways: Radical reactions generally proceed through three phases: initiation, propagation, and termination.

Initiation: The initial formation of a radical species, often through homolytic cleavage induced by heat or light. nih.gov

Propagation: The "chain" part of the reaction where a radical reacts with a stable molecule to generate a new radical. nih.gov

Studies on related indole compounds have shown that radical nucleophilic addition can occur at the C2=C3 double bond of the indole ring. researchgate.net Furthermore, copper-catalyzed oxyamination of N-acylindoles with oxaziridines is proposed to proceed via a radical intermediate, leading to the formation of a C-N bond at the C3 position. nih.gov The hydroxyl radical (HO•) has been shown to react with indole-3-carbinol primarily through a radical adduct formation mechanism. nih.gov These precedents suggest that this compound could be a substrate for various radical-mediated transformations, potentially leading to novel C-C or C-heteroatom bond formations. The N-amino group could also play a role in mediating or participating in these radical processes, a research area that warrants further exploration.

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific literature and chemical databases has revealed a lack of publicly available experimental spectroscopic data for the specific chemical compound, this compound. While extensive spectroscopic information exists for related compounds such as Methyl 1H-indole-3-carboxylate and various other substituted indole derivatives, the specific data required to detail the advanced spectroscopic characterization and structural elucidation of the 1-amino substituted version could not be located.

The structural analysis of a molecule using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy is foundational to understanding its chemical properties. Each of these methods provides unique insights into the molecular structure, bonding, and electronic environment.

NMR Spectroscopy (¹H, ¹³C, and advanced 2D techniques like COSY, HSQC, HMBC) is essential for determining the connectivity of atoms within a molecule. The presence of a 1-amino (-NH₂) group would significantly influence the chemical shifts of the protons and carbons throughout the indole ring system compared to an unsubstituted indole.

IR and Raman Spectroscopy are used to identify the vibrational modes of functional groups. The N-H stretching and bending vibrations of the 1-amino group would introduce characteristic bands in the IR and Raman spectra, distinguishing it from indole derivatives lacking this feature.

Mass Spectrometry provides information on the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation of this compound would be expected to show characteristic losses related to the amino and methyl carboxylate groups.

UV-Vis Spectroscopy reveals information about the electronic transitions within the molecule. The amino group, acting as an auxochrome, would likely cause a shift in the absorption maxima of the indole chromophore.

Without access to peer-reviewed articles or database entries containing the specific spectral data for this compound, a scientifically accurate and detailed analysis as requested in the article outline cannot be provided. The generation of such an article would require either direct experimental measurement or high-level computational chemistry studies, neither of which were found in the conducted search.

Therefore, the subsequent sections of the requested article detailing the advanced spectroscopic characterization cannot be completed at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

A thorough search of scientific literature and crystallographic databases reveals a lack of publicly available X-ray diffraction data for Methyl 1-amino-1H-indole-3-carboxylate. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles, which are typically determined through single-crystal X-ray analysis, could not be obtained.

While crystallographic data exists for structurally related indole (B1671886) derivatives such as Methyl 1-methyl-1H-indole-3-carboxylate and Methyl 2-(1H-indole-3-carboxamido)acetate, these findings cannot be directly extrapolated to describe the precise solid-state and molecular structure of the title compound due to the different electronic and steric effects of the substituent at the 1-position of the indole ring.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

The applicability of chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), to this compound is contingent upon the molecule being chiral. In its ground state, this compound does not possess a stereocenter and is achiral. Therefore, it would not exhibit optical activity, and chiroptical spectroscopic analysis would not be relevant for its stereochemical characterization.

No studies employing CD or ORD for the analysis of this specific compound were found in the reviewed literature, which is consistent with its achiral nature.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 1-amino-1H-indole-3-carboxylate, DFT calculations, typically employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would provide deep insights into its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of the molecule at different atomic arrangements to find the configuration with the minimum energy. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

A conformational analysis would also be crucial. This involves rotating the flexible parts of the molecule, such as the amino (-NH2) and methyl carboxylate (-COOCH3) groups, to identify different stable conformers and determine their relative energies. This analysis helps in understanding the molecule's flexibility and the most probable shapes it adopts.

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can confirm the optimized structure and assign the observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include N-H stretching from the amino group, C=O stretching from the carboxylate group, and various C-H and C-N vibrations within the indole (B1671886) ring.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding a molecule's chemical reactivity and electronic properties. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely to be distributed over the carboxylate group and the indole ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Orbital | Description | Predicted Location of Electron Density |

| HOMO | Highest Occupied Molecular Orbital | Predominantly on the indole ring and the 1-amino group |

| LUMO | Lowest Unoccupied Molecular Orbital | Concentrated on the 3-carboxylate group and the pyrrole (B145914) part of the indole ring |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack.

Red/Yellow Regions: Indicate negative electrostatic potential, where electrons are abundant. These areas are susceptible to electrophilic attack. In this compound, these regions would be around the oxygen atoms of the carboxylate group and the nitrogen of the amino group.

Blue Regions: Indicate positive electrostatic potential, where there is a deficiency of electrons. These areas are prone to nucleophilic attack. The hydrogen atoms of the amino group would likely show a positive potential.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These descriptors provide quantitative measures of the molecule's chemical behavior.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

These theoretical and computational investigations provide a comprehensive understanding of the structural, electronic, and reactivity properties of this compound, guiding further experimental studies and applications.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is related to the negative of electronegativity.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered hard, while those with a small gap are soft.

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a useful indicator of a molecule's electrophilic character.

Table 1: Conceptual Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Resistance to charge transfer |

| Global Softness (S) | S = 1 / η | Ease of polarization |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Electron-accepting capability |

Note: Formulas are based on finite difference approximations. EHOMO and ELUMO represent the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively.

Local Reactivity Descriptors (e.g., Fukui Functions)

There are three main types of Fukui functions:

f⁺(r): For nucleophilic attack (attack by an electron donor). It highlights sites that can best accommodate an additional electron.

f⁻(r): For electrophilic attack (attack by an electron acceptor). It points to sites from which an electron is most easily removed.

f⁰(r): For radical attack. faccts.de

These functions are calculated using the electron densities of the neutral (N), anionic (N+1), and cationic (N-1) forms of the molecule. bas.bg By condensing the values of the Fukui function to individual atoms, one can rank the reactivity of different sites within this compound, predicting where reactions are most likely to occur. nih.gov

Table 2: Fukui Functions and Site Reactivity

| Fukui Function | Formula | Reactive Site Indicated |

|---|---|---|

| For Nucleophilic Attack (f⁺) | f⁺(r) ≈ ρN+1(r) - ρN(r) | The atom(s) with the highest f⁺ value are the most likely sites for nucleophilic attack. |

| For Electrophilic Attack (f⁻) | f⁻(r) ≈ ρN(r) - ρN-1(r) | The atom(s) with the highest f⁻ value are the most susceptible to electrophilic attack. |

| For Radical Attack (f⁰) | f⁰(r) ≈ [ρN+1(r) - ρN-1(r)] / 2 | The atom(s) with the highest f⁰ value are the most prone to radical attack. |

Note: ρN, ρN+1, and ρN-1 represent the electron densities of the neutral, anionic, and cationic species, respectively.

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular structure, crystal packing, and biological interactions of a molecule. A crystallographic study of the closely related compound, Methyl 1-methyl-1H-indole-3-carboxylate, reveals the importance of such forces. researchgate.net In its crystal structure, molecules are linked into a sheet-like arrangement through various intermolecular C-H···O hydrogen bonds. researchgate.net Furthermore, these parallel sheets are stabilized by C-H···π stacking interactions, where a hydrogen atom from a methyl group interacts with the π-electron system of the indole ring of an adjacent molecule. researchgate.net Given the structural similarity, it is highly probable that this compound would also exhibit a rich network of non-covalent interactions, including N-H···O and C-H···O hydrogen bonds and potential π-π stacking of the indole rings.

Solvent Effects in Computational Studies

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational studies often incorporate solvent effects to provide more realistic predictions. Studies on similar indole derivatives have utilized various solvents, such as DMF, DMSO, and ACN, to investigate their impact on reaction rates and outcomes. mdpi.com Computational models, like the Polarizable Continuum Model (PCM), can simulate the presence of a solvent by representing it as a continuous medium with a specific dielectric constant. This approach allows for the calculation of molecular properties in a solution phase, which can differ significantly from calculations performed in a vacuum. Accounting for solvent effects is critical for accurately predicting the behavior of this compound in a chemical or biological medium.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For instance, DFT calculations can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J). While specific computational predictions for this compound are not available, experimental NMR data for the parent compound, Methyl 1H-indole-3-carboxylate, have been reported. tetratek.com.tr These experimental values serve as a benchmark for which theoretical calculations for the 1-amino derivative could be compared.

Table 3: Experimental 1H and 13C NMR Chemical Shifts for Methyl 1H-indole-3-carboxylate in DMSO-d6

| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| 1 (NH) | 11.8 | - |

| 2 | 8.1 | 125.0 |

| 3 | - | 107.0 |

| 4 | 8.0 | 122.5 |

| 5 | 7.2 | 121.0 |

| 6 | 7.1 | 120.0 |

| 7 | 7.5 | 112.0 |

| 7a | - | 136.0 |

| 3a | - | 126.0 |

| C=O | - | 165.0 |

| OCH3 | 3.8 | 51.0 |

Data sourced from Magritek, based on spectra of Methyl 1H-indole-3-carboxylate. tetratek.com.tr

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. These properties arise from the interaction of a material with intense electromagnetic fields. Computational methods can predict NLO properties, most notably the first static hyperpolarizability (β), which is a measure of the second-order NLO response. tsijournals.com Indole derivatives have been investigated for their NLO properties due to the electron-rich nature of the indole ring system, which facilitates intramolecular charge transfer—a key requirement for a high NLO response. tsijournals.com Although specific NLO investigations on this compound have not been reported, its molecular structure suggests it could be a candidate for such studies. The presence of the electron-donating amino group and the electron-withdrawing carboxylate group attached to the indole scaffold could potentially lead to significant NLO activity.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 1H-indole-3-carboxylate |

| Methyl 1-methyl-1H-indole-3-carboxylate |

| N-δ-methylhistidine |

| (S)-2-amino-3-(thiophen-3-yl)propanoic acid |

| Thioredoxin |

| (S)-2-amino-3-(benzothiophen-3-yl)propanoic acid |

| fumitremorgin B |

| verruculogen |

| o-Quinone Methides |

| PB-22 |

| Nω-Methyltryptamine |

Structure Activity Relationship Sar Studies on Molecular Interactions and Recognition

Influence of the N1-Amino Group on Molecular Recognition and Ligand-Target Interactions

The N1-amino group of the indole (B1671886) ring is a significant determinant of the molecule's interaction profile. Unlike the unsubstituted indole N-H, which can act as a hydrogen bond donor, the N1-amino group introduces a new dimension of interaction capabilities. This primary amine can serve as a potent hydrogen bond donor, potentially forming multiple hydrogen bonds with acceptor groups in a target's binding site. nih.govmdpi.com

Impact of C3-Esterification and its Hydrolytic Products on Molecular Interactions

The methyl ester at the C3 position plays a pivotal role in the compound's physicochemical properties and its interactions with biological targets. The ester group is a hydrogen bond acceptor, capable of forming interactions with donor groups in a binding pocket. researchgate.net However, esters are susceptible to hydrolysis in biological systems, a process that can be catalyzed by esterase enzymes. researchgate.netnih.gov This hydrolysis would convert the methyl ester to the corresponding carboxylic acid, indole-3-carboxylic acid.

The conversion from a neutral methyl ester to a negatively charged carboxylate at physiological pH would drastically alter the molecule's interaction profile. While the ester is a hydrogen bond acceptor, the carboxylate can act as both a hydrogen bond acceptor and a potent ionic interaction partner, forming salt bridges with positively charged residues like arginine or lysine (B10760008) in a protein's active site. nih.govnih.gov Studies have shown that for some indole derivatives, the ester form is more potent than the corresponding carboxylic acid, suggesting that the neutrality of the ester is favorable for cell permeability or that the specific hydrogen bond accepting capability of the ester is key for binding. mdpi.com Conversely, for other targets, the formation of the carboxylate and its potential for strong ionic interactions could be the basis of biological activity. nih.gov

Substituent Effects on the Indole Ring System and their Modulation of Molecular Recognition

The nature and position of substituents on the indole ring can significantly modulate the molecular recognition of methyl 1-amino-1H-indole-3-carboxylate.

Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic properties of substituents on the indole ring can influence the molecule's affinity for its target. Electron-donating groups (EDGs) increase the electron density of the indole ring, which can enhance pi-pi stacking interactions with aromatic residues in the binding site. chemrxiv.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density and can alter the hydrogen-bonding potential of the indole N-H or, in this case, the N1-amino group. chemrxiv.org The specific electronic requirements are target-dependent; for some receptors, electron-rich indoles show higher affinity, while for others, electron-poor indoles are preferred.

Regioselectivity of Substitutions and its Influence on Interaction Sites

The position of substituents on the indole ring is critical for determining which parts of the molecule can interact with the target. Electrophilic substitution on the indole ring preferentially occurs at the C3 position due to the stability of the resulting intermediate. However, functionalization at other positions, such as C2, C4, C5, C6, or C7, can be achieved through various synthetic methods and can drastically alter the binding mode and selectivity of the molecule. For instance, a substituent at the C5 or C6 position might interact with a different sub-pocket of the receptor compared to a substituent at the C2 position.

Ligand-Target Binding Site Analysis through Computational Docking (focus on chemical interactions)

Computational docking studies are instrumental in predicting and analyzing the binding modes of indole derivatives within the active sites of their biological targets. nih.govajchem-a.comnih.govnih.govbiointerfaceresearch.com For this compound, a hypothetical docking study would likely reveal several key interactions:

Hydrogen Bonding: The N1-amino group is a prime candidate for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in the binding pocket. The carbonyl oxygen of the C3-ester can also act as a hydrogen bond acceptor. nih.govmdpi.com

Pi-Pi Stacking: The aromatic indole ring is well-suited for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov

Hydrophobic Interactions: The indole ring and the methyl group of the ester can participate in hydrophobic interactions with nonpolar residues in the binding pocket. wikipedia.org

Table 1: Potential Interacting Residues and Interaction Types

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| N1-Amino Group | Asp, Glu, Ser, Thr, Asn, Gln | Hydrogen Bond Donor |

| C3-Ester (Carbonyl Oxygen) | Ser, Thr, Asn, Gln, His | Hydrogen Bond Acceptor |

| Indole Ring | Phe, Tyr, Trp | Pi-Pi Stacking |

| Indole Ring/Methyl Group | Ala, Val, Leu, Ile, Met | Hydrophobic |

In the event of hydrolysis of the methyl ester to the carboxylic acid, the interaction profile would be expected to change significantly, with the carboxylate group forming strong ionic bonds with basic residues like lysine or arginine. nih.govnih.gov

Mechanistic Insights into Molecular Interaction Pathways

The indole nucleus is a "privileged" scaffold in medicinal chemistry, frequently appearing in compounds that exhibit a wide range of biological activities. The specific substitutions on the indole ring system of "this compound" are crucial in defining its potential molecular interactions and subsequent biological effects. While direct mechanistic studies on this exact molecule are not extensively documented in publicly available research, insights can be drawn from structure-activity relationship (SAR) studies of closely related indole derivatives. These studies provide a framework for understanding how molecules with similar core structures might interact with biological targets at a molecular level, including mechanisms like enzyme inhibition and the disruption of protein polymerization.

Enzyme Inhibition Mechanisms

Derivatives of indole are known to interact with a variety of enzymes through diverse mechanisms. The nature and position of substituents on the indole ring dictate the binding affinity and selectivity for specific enzyme targets. For instance, indole-3-carboxaldehyde, a related compound, has been shown to inhibit fungal growth by targeting mitochondrial enzymes. mdpi.com This aldehyde derivative was found to decrease the activities of key enzymes in the mitochondrial respiratory chain and antioxidant defense system, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR). mdpi.com The inhibition of these enzymes leads to an accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death. mdpi.com This suggests that the carboxylate group at the 3-position of the indole ring, as seen in "this compound," could also play a significant role in mediating interactions with enzyme active sites.

Furthermore, other indole derivatives have been investigated as inhibitors of enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt), which is involved in cell growth regulation. researchgate.net While the specific inhibitory data for "this compound" is not available, the general principle of indole-based compounds acting as enzyme inhibitors is well-established. The amino group at the 1-position and the methyl carboxylate at the 3-position would be expected to form specific hydrogen bonds and hydrophobic interactions within an enzyme's active site, contributing to its inhibitory potential.

The following table summarizes the inhibitory effects of a related indole compound, indole-3-carboxaldehyde, on various mitochondrial enzymes in F. solani.

| Enzyme | Effect of Indole-3-carboxaldehyde | Reference |

| Superoxide Dismutase (SOD) | Reduced Activity | mdpi.com |

| Catalase (CAT) | Reduced Activity | mdpi.com |

| Glutathione Reductase (GR) | Reduced Activity | mdpi.com |

| Mitochondrial Electron Transport Chain Complex I | Inhibited Activity | mdpi.com |

This table is based on data for Indole-3-carboxaldehyde and is presented to illustrate a potential mechanism of action for related indole compounds.

Tubulin Polymerization Inhibition at the Molecular Level

A significant area of research for indole derivatives is their role as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive as potential anticancer agents. nih.gov While direct studies on "this compound" are limited, research on analogous structures provides valuable mechanistic insights. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides has been synthesized and shown to inhibit tubulin polymerization effectively. nih.gov

These compounds typically interact with the colchicine-binding site on β-tubulin. nih.gov The indole ring often serves as a key hydrophobic component that fits into a hydrophobic pocket within the binding site. The substituents on the indole ring then form additional interactions that enhance binding affinity. In the case of the aforementioned acetamide (B32628) derivatives, the 1-methyl group on the indole ring was a common feature. nih.gov Molecular docking studies of other indole-based tubulin inhibitors have revealed that the indole scaffold can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the colchicine (B1669291) binding site, such as Cysβ241, Leuβ248, Leuβ255, Asnβ258, and Metβ259. nih.gov

The 1-amino group and the 3-methyl carboxylate group of "this compound" would be expected to influence its interaction with the tubulin binding site. The amino group could potentially act as a hydrogen bond donor, while the methyl carboxylate could act as a hydrogen bond acceptor, forming specific interactions that could stabilize the compound within the binding pocket and prevent the conformational changes required for tubulin polymerization.